Product packaging for 2-Bromo-5-(ethylsulfonyl)aniline(Cat. No.:CAS No. 942474-50-2)

2-Bromo-5-(ethylsulfonyl)aniline

Cat. No.: B3416813
CAS No.: 942474-50-2
M. Wt: 264.14 g/mol
InChI Key: AOINGNOVTNXNIX-UHFFFAOYSA-N
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Description

Significance of Substituted Anilines in Synthetic Chemistry

Substituted anilines are organic compounds derived from aniline (B41778) that have been modified with various functional groups. wisdomlib.org They are crucial starting materials in a multitude of chemical syntheses. wisdomlib.org The versatility of these compounds has made them indispensable in academic and industrial research, leading to the development of dyes, agrochemicals, and materials for fine organic synthesis. rsc.org Their role as foundational building blocks is particularly prominent in medicinal chemistry, where they are integral to the structure of numerous pharmaceutical agents. rsc.org

The applications of substituted anilines are extensive; they are used to produce benzothiazole (B30560) derivatives, N-phenyl nicotinamide, and cinnoline (B1195905) derivatives, among other complex heterocyclic structures. wisdomlib.org Different isomers, such as o-, m-, and p-nitroanilines, are employed in specific reactions like ketimine synthesis, highlighting their broad utility. wisdomlib.org Modern synthetic methods continue to expand the accessibility of anilines with diverse substitution patterns, including those that are less common, such as meta-substituted anilines, further enhancing their application in generating combinatorial libraries for medicinal chemistry and designing novel materials. rsc.org The development of efficient, catalyst-free methods for synthesizing these derivatives from readily available precursors underscores their continuing importance in synthetic chemistry. beilstein-journals.org

Overview of Brominated and Sulfonyl-Substituted Aromatic Systems

Aromatic systems featuring both bromine and sulfonyl groups possess a unique combination of chemical properties that make them valuable in synthetic and medicinal chemistry. Halogenated aromatic compounds, or haloarenes, are highly utilized in fields such as drug discovery and materials science. wku.edu

Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. wku.edunih.gov The resulting aryl bromides are exceptionally useful intermediates. nih.gov The bromine atom serves as a versatile handle for further molecular elaboration, acting as a precursor for organometallic reagents (like Grignard and organolithium reagents) and participating in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govacs.org This reactivity allows for the construction of complex molecular architectures from simpler brominated precursors. However, controlling the regioselectivity of bromination can be challenging, as many directing groups yield a mixture of ortho and para isomers. wku.edu

On the other hand, the sulfonyl group (-SO₂R) is a key functional group in medicinal chemistry. It is often found in compounds with a wide range of biological activities, including antitumor and anti-inflammatory properties. nih.gov The ethylsulfonyl group, in particular, is a structural fragment in numerous potent inhibitors of protein kinases like VEGFR2, which is a key receptor in angiogenesis. nih.gov The development of Fsp³-rich bioisosteres for meta-substituted benzenes remains a significant challenge in medicinal chemistry. acs.org The sulfonyl group's strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, affecting its reactivity and the biological interactions of the molecule.

Rationale for Research Focus on 2-Bromo-5-(ethylsulfonyl)aniline

The specific compound this compound is of significant research interest due to the strategic combination of its three functional components: the aniline, the bromo substituent, and the ethylsulfonyl group. This trifecta of functionalities makes it a highly valuable and versatile building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical sector.

The rationale for its investigation is built upon the utility of its constituent parts. The aniline moiety provides a nucleophilic center and a directing group for further reactions. The bromine atom at the ortho-position relative to the amine is a key reactive site, enabling a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. acs.org This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, a common strategy in the elaboration of drug fragments. acs.org

Simultaneously, the ethylsulfonyl group at the meta-position to the amine is a crucial pharmacophoric element. A closely related compound, 5-(ethylsulfonyl)-2-methoxyaniline, is a structural component in at least 131 compounds with diverse biological activities, the majority of which are antitumor agents. nih.gov This aniline derivative is a precursor for inhibitors of various protein kinases and enzymes. nih.gov Given this precedent, this compound is a logical target for synthetic chemists aiming to create novel analogues and new chemical entities with potential therapeutic applications. Its structure provides a pre-formed, highly functionalized aromatic ring that can be readily incorporated into larger, more complex drug candidates.

PropertyValueSource
CAS Number 942474-50-2 bldpharm.comcymitquimica.com
Molecular Formula C₈H₁₀BrNO₂SN/A
Molecular Weight 264.14 g/mol cymitquimica.comcymitquimica.com
InChI Key AOINGNOVTNXNIX-UHFFFAOYSA-N cymitquimica.comcymitquimica.com
Synonyms 2-Bromo-5-(ethylsulphonyl)aniline, 2-Bromo-5-(ethanesulfonyl)aniline, Benzenamine, 2-bromo-5-(ethylsulfonyl)- cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO2S B3416813 2-Bromo-5-(ethylsulfonyl)aniline CAS No. 942474-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-ethylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOINGNOVTNXNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289713
Record name 2-Bromo-5-(ethylsulfonyl)benzenamine
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URL https://comptox.epa.gov/dashboard/DTXSID701289713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-50-2
Record name 2-Bromo-5-(ethylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(ethylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 5 Ethylsulfonyl Aniline and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-bromo-5-(ethylsulfonyl)aniline reveals several key precursor molecules. The primary disconnections can be made at the carbon-bromine, carbon-sulfur, and carbon-nitrogen bonds, suggesting different forward synthetic approaches.

One logical retrosynthetic pathway involves the late-stage introduction of the bromine atom. This would start from the precursor 3-(ethylsulfonyl)aniline . This precursor can be further simplified by disconnecting the ethylsulfonyl group, leading back to 3-aminobenzenesulfonic acid , or by disconnecting the amino group, leading to 1-(ethylsulfonyl)-3-nitrobenzene .

Another approach would be to introduce the amino group in the final step, typically through the reduction of a nitro group. This points to 2-bromo-5-(ethylsulfonyl)nitrobenzene as a direct precursor. This intermediate, in turn, could be synthesized from simpler precursors such as 1-bromo-3-nitrobenzene or 4-bromo-2-nitrobenzenesulfonyl chloride .

A third retrosynthetic strategy involves the formation of the ethylsulfonyl group as a key step. This could start from a precursor like 4-bromo-2-aminobenzenethiol , which would then be ethylated and oxidized. Alternatively, 4-bromoaniline could be a starting point, undergoing sulfonylation followed by other functional group manipulations.

Each of these retrosynthetic pathways highlights a set of key precursors that are central to the various synthetic methodologies for this compound.

Key PrecursorCorresponding Forward Synthesis Step
3-(Ethylsulfonyl)anilineBromination
2-Bromo-5-(ethylsulfonyl)nitrobenzeneNitro Group Reduction
4-BromoanilineSulfonylation/Functional Group Interconversion
1-Bromo-3-nitrobenzeneSulfonylation and Reduction

Direct Synthesis Routes for this compound

Direct synthesis routes aim to construct the target molecule in a few steps from advanced intermediates. These methods often focus on the selective introduction of one of the key functional groups onto a pre-functionalized benzene (B151609) ring.

Bromination Strategies

The direct bromination of an aniline (B41778) derivative can be a challenging yet effective method. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org

One common strategy involves the bromination of 3-(ethylsulfonyl)aniline . The ethylsulfonyl group is a meta-directing group, while the amino group is ortho, para-directing. This directing-group opposition can lead to a mixture of products. To achieve selectivity, it is often necessary to protect the highly activating amino group, for example, as an acetamide (B32628). This moderation of the amino group's reactivity allows for more controlled bromination. libretexts.org

Another approach utilizes N-bromosuccinimide (NBS) as a milder brominating agent compared to elemental bromine, which can help to prevent over-bromination. youtube.com The reaction of aniline with bromine water, for instance, rapidly produces the 2,4,6-tribrominated product due to the strong activation by the amino group. libretexts.org

Bromination ReagentSubstrateKey Features
Bromine (Br₂)Acetanilide (protected aniline)Moderates reactivity, prevents polysubstitution. libretexts.org
N-Bromosuccinimide (NBS)AnilineMilder bromination, can improve selectivity.
Copper(II) Bromide (CuBr₂)AnilineCan offer high para-selectivity. google.com

Sulfonylation Procedures

Sulfonylation is a key step in synthesizing sulfones, which are important structural motifs in many biologically active molecules. rsc.orgscispace.com A direct approach to this compound can involve the sulfonylation of a pre-existing bromoaniline derivative.

For instance, starting with 4-bromoaniline , a sulfonylation reaction can be performed. wikipedia.org However, direct sulfonylation of anilines can be complicated by the reactivity of the amino group. utdallas.edu Protecting the amino group as an acetamide is a common strategy to circumvent this issue. utdallas.edu The protected aniline can then undergo chlorosulfonylation followed by reduction of the resulting sulfonyl chloride and subsequent ethylation to form the ethylsulfonyl group.

More recent methods have explored direct C-H sulfonylation. Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for the sulfonylation of aniline derivatives using sulfinate salts. rsc.orgscispace.com This approach avoids the need for harsh conditions and pre-functionalized starting materials.

Amination Reactions (e.g., nitro reduction to aniline)

A widely used and reliable method for introducing an amino group onto an aromatic ring is the reduction of a nitro group. uva.nlbldpharm.com This strategy is frequently employed in the synthesis of this compound.

The key precursor for this approach is 2-bromo-5-(ethylsulfonyl)nitrobenzene . This intermediate can be synthesized through various routes, such as the bromination of 1-(ethylsulfonyl)-3-nitrobenzene or the sulfonylation of 1-bromo-3-nitrobenzene.

Once 2-bromo-5-(ethylsulfonyl)nitrobenzene is obtained, the nitro group can be reduced to an amine using a variety of reducing agents. Common methods include:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas. This method is generally clean and efficient. nih.gov

Metal/Acid Reduction: Classic methods like using iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid) are also effective. guidechem.com Tin(II) chloride in hydrochloric acid is another common reagent for this transformation.

The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

Reducing AgentPrecursorKey Features
H₂/Pd/C2-Bromo-5-(ethylsulfonyl)nitrobenzeneClean, efficient, and widely applicable. nih.gov
Fe/HCl or Fe/NH₄Cl2-Bromo-5-(ethylsulfonyl)nitrobenzeneCost-effective and robust method. guidechem.com
SnCl₂/HCl2-Bromo-5-(ethylsulfonyl)nitrobenzeneA classic and reliable method for nitro group reduction.

Multi-Step Synthetic Sequences from Simpler Aromatic Compounds

Building this compound from simpler, more readily available aromatic compounds often requires a multi-step synthetic sequence. These approaches allow for the precise and controlled introduction of the required functional groups.

Sequential Functionalization Approaches

A common strategy involves the sequential functionalization of a simple benzene derivative. The order in which the functional groups are introduced is crucial and is guided by the directing effects of the substituents.

One possible sequence starts with 4-fluoroaniline (B128567) . The synthesis proceeds through the following steps:

Acylation: The amino group is protected as an acetamide by reacting 4-fluoroaniline with acetic anhydride. google.com

Nitration: The resulting 4-fluoroacetanilide (B1213217) is nitrated to introduce a nitro group. google.com

Bromination: The acetamido group is then replaced with bromine. google.com

Sulfonylation: The fluoro group can be displaced by a thiol, which is then oxidized and ethylated to form the ethylsulfonyl group.

Reduction: Finally, the nitro group is reduced to the desired aniline. google.com

Another approach could start from 4-bromoaniline . wikipedia.org The synthesis could proceed as follows:

Protection: The amino group is protected as an acetamide. libretexts.orgwikipedia.org

Chlorosulfonylation: The protected aniline undergoes chlorosulfonylation.

Reduction and Ethylation: The sulfonyl chloride is reduced and then ethylated to form the ethylsulfonyl group.

Deprotection: The protecting group on the nitrogen is removed to yield the final product.

These multi-step sequences, while longer, offer greater control over the regiochemistry and can be adapted to synthesize a variety of analogues. utdallas.eduuva.nl

Starting MaterialKey Steps
4-FluoroanilineAcylation, Nitration, Bromination, Sulfonylation, Reduction google.com
4-BromoanilineProtection, Chlorosulfonylation, Reduction/Ethylation, Deprotection libretexts.orgwikipedia.org

Regioselective Synthesis Considerations

The regioselective synthesis of compounds like this compound is critical to ensure the correct isomer is formed. The directing effects of the substituents on the aniline ring play a pivotal role in determining the position of incoming groups.

In the synthesis of related structures, such as 2-bromo-6-(ethylsulfanyl)aniline, the amino group, whether protected or free, directs bromination primarily to the ortho and para positions. For this compound, the ethylsulfonyl group is strongly meta-directing and deactivating, while the amino group is ortho, para-directing and activating. The interplay of these electronic effects dictates the regioselectivity of subsequent reactions. For instance, in bromination reactions, the position of the bromine atom is carefully controlled by the existing substituents. mdpi.com In cases where a bromo-substituent is already present, its electron-withdrawing nature, along with other groups on the ring, will influence the position of further substitutions. nih.gov

Research into the synthesis of quinoline (B57606) derivatives has also highlighted the importance of regioselectivity. In the reaction of 2-quinolinesulfenyl halides with alkenes containing a double bond conjugated to a benzene ring, the addition of the sulfur atom occurs regioselectively at the β-carbon atom of the double bond. nih.gov This is attributed to the formation of a more stable benzylic carbocation intermediate. nih.gov Such principles of regioselectivity are broadly applicable in the synthesis of complex aromatic compounds.

Catalytic Approaches in this compound Synthesis

Catalytic methods are instrumental in the synthesis of this compound and its analogues, offering efficient and selective routes to C-N bond formation.

The Buchwald-Hartwig amination has become a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it highly valuable for synthesizing complex molecules. wikipedia.orgrug.nl The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by association of the amine, deprotonation, and finally, reductive elimination to form the C-N bond. wikipedia.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. The development of sterically hindered phosphine (B1218219) ligands, such as Xantphos and Buchwald's biarylphosphine ligands, has significantly expanded the reaction's utility, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. rug.nlnih.gov For instance, the use of a GPhos-supported catalyst has proven effective for the amination of five-membered heteroaryl halides, which can be challenging substrates. nih.gov

The versatility of this reaction is demonstrated in its application to the synthesis of various materials and complex molecules, including those with multiple nitrogen-containing functional groups. nih.gov

Copper-catalyzed reactions provide a cost-effective alternative to palladium-based systems for C-N cross-coupling. These methods have been successfully employed in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov For example, a copper-catalyzed domino reaction has been developed for the synthesis of 2-arylaminobenzimidazoles from 2-bromoaniline (B46623) precursors. nih.gov This one-pot approach involves a copper-based desulfurization/nucleophilic substitution followed by an intra- and intermolecular C-N cross-coupling. nih.gov

Copper catalysis is also effective in promoting the coupling of α-fluoro sulfones with aryl iodides. researchgate.net Furthermore, copper complexes have demonstrated high catalytic activity in oxidation reactions, such as the epoxidation of styrene. researchgate.net The development of these copper-catalyzed methodologies addresses some of the limitations of other catalytic systems, such as the high cost of palladium and the low reactivity of certain bromo precursors. nih.gov

Process Optimization and Scale-Up Methodologies

The transition from laboratory-scale synthesis to large-scale industrial production requires rigorous process optimization to ensure efficiency, safety, and cost-effectiveness.

Optimizing reaction conditions is a critical step in developing a robust synthetic process. This involves a systematic evaluation of parameters such as temperature, solvent, catalyst, ligand, and base. For instance, in the Buchwald-Hartwig amination, screening different palladium precatalysts, phosphine ligands, solvents, and bases is essential to identify the most efficient system for a given substrate combination. nih.gov

The choice of solvent can significantly impact reaction outcomes. Non-polar solvents are often preferred for palladium-catalyzed aminations of aryl bromides. nih.gov Temperature control is also vital to prevent side reactions and ensure high product yields. Catalyst loading is another key parameter; reducing the amount of catalyst needed without compromising yield is a primary goal in process optimization to lower costs. nih.gov For example, in some cases, catalyst loading has been successfully reduced by switching from a less reactive aryl bromide to a more reactive aryl iodide. nih.gov

A summary of optimized conditions for a representative Buchwald-Hartwig amination is presented below:

ParameterOptimized Condition
Catalyst [Pd(allyl)Cl]₂ / t-BuXPhos
Base t-BuOLi, t-BuONa, or Cs₂CO₃
Solvent Toluene (non-polar)
Temperature 100 °C
Catalyst Loading 0.5-1 mol %

This table represents a generalized set of optimized conditions and may vary depending on the specific substrates used. nih.gov

Maximizing yield and ensuring high purity are paramount in chemical synthesis, particularly in the pharmaceutical industry. Various techniques are employed to achieve these goals.

One common approach is the careful control of reagent stoichiometry and addition rates to minimize the formation of by-products. mdpi.com In bromination reactions, for example, controlling the molar ratio of the substrate to the brominating agent can prevent the formation of di- or tri-brominated impurities. mdpi.com

Purification methods such as recrystallization and column chromatography are essential for removing impurities. mdpi.com The choice of solvent for recrystallization is critical for obtaining a high-purity product with a good recovery rate. mdpi.commdpi.com In some cases, impurities can be difficult to remove, necessitating the development of alternative synthetic routes or more sophisticated purification techniques. mdpi.com

Recent advancements in reaction optimization, including the use of high-throughput experimentation and machine learning algorithms, are enabling more efficient identification of optimal reaction conditions to maximize yield and minimize impurities. nsf.gov These approaches allow for the rapid screening of a large number of variables, accelerating the development of robust and scalable synthetic processes. nsf.gov

Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Ethylsulfonyl Aniline

Reactivity of the Aniline (B41778) Moiety

The primary amine (-NH2) group attached to the aromatic ring is a versatile functional group, readily participating in a variety of reactions to form new nitrogen-carbon and nitrogen-nitrogen bonds. Its reactivity is influenced by the electronic nature of the other substituents on the ring. The presence of the electron-withdrawing ethylsulfonyl group decreases the nucleophilicity of the aniline nitrogen, a factor that can influence reaction conditions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the aniline group can act as a nucleophile to attack alkylating and acylating agents, leading to the formation of N-alkylated and N-acylated products, respectively.

N-Alkylation involves the reaction of the aniline with alkyl halides or other alkylating agents. These reactions can produce mono- or di-alkylated products. msu.edu The reaction is often facilitated by a base to deprotonate the aniline, increasing its nucleophilicity. Catalytic methods, for instance using solid acid catalysts or ionic liquids, can promote selective N-alkylation. msu.edumasterorganicchemistry.com For example, the reaction of anilines with alkyl iodides in ionic liquids can proceed efficiently to yield N-monoalkylated products. msu.edu

N-Acylation is the reaction of the aniline with acylating agents like acyl chlorides or anhydrides. This reaction is typically robust and leads to the formation of stable amide products. The presence of a non-nucleophilic base, such as pyridine, is often used to scavenge the acidic byproduct (e.g., HCl). libretexts.org A less common but effective method involves the direct acylation of sulfonamides with esters, promoted by titanium(IV) chloride, which could be applicable for forming N-acylsulfonamide derivatives. elsevierpure.com

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reagents & Conditions Product Type Reference
N-Methylation Methyl Iodide (MeI), Ionic Liquid, 0-25 °C N-methylaniline / N,N-dimethylaniline msu.edu
N-Ethylation Ethyl Iodide (EtI), Ionic Liquid, 25 °C N-ethylaniline / N,N-diethylaniline msu.edu
N-Acylation Bromoacetyl bromide, Anhydrous ZnCl₂, Benzene (B151609) N-bromoacetyl-N-alkylsulfonamide libretexts.org
N-Acylation Ethyl 2-bromo-3-methylbutanoate, TiCl₄ N-acylsulfonamide elsevierpure.com

Diazotization and Subsequent Transformations

The primary aromatic amine of 2-Bromo-5-(ethylsulfonyl)aniline can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis. This transformation, known as diazotization, is typically carried out by treating the aniline with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric or hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.org

The resulting diazonium salt, 2-bromo-5-(ethylsulfonyl)benzenediazonium, is generally unstable and used immediately in subsequent reactions. organic-chemistry.org It serves as an excellent leaving group (N₂) and can be replaced by a wide variety of substituents. These subsequent transformations allow for the introduction of functional groups that are not easily installed by direct electrophilic aromatic substitution.

Key transformations of diazonium salts include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, CuCN). organic-chemistry.org

Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄) followed by heating. organic-chemistry.org

Replacement with Iodine: Introduction of iodine (-I) by treatment with potassium iodide (KI). organic-chemistry.org

Replacement with a Hydroxyl Group: Formation of a phenol (B47542) by heating the diazonium salt in an aqueous acidic solution.

Deamination: Replacement with hydrogen (-H) using hypophosphorous acid (H₃PO₂). organic-chemistry.org This reaction is useful if the aniline group was initially introduced as a directing group and is no longer needed. organic-chemistry.org

Transformations Involving the Aromatic Bromine Substituent

The bromine atom on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In Nucleophilic Aromatic Substitution (SNAr), a nucleophile directly displaces a leaving group (in this case, bromide) on an aromatic ring. This reaction is generally feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. rsc.org The ethylsulfonyl (-SO₂Et) group is a powerful electron-withdrawing group, and its position meta to the bromine in this compound does not strongly activate the bromine for a classical SNAr mechanism. However, under forcing conditions or with highly activated nucleophiles, substitution might be possible. The typical halide leaving group reactivity order in SNAr is F > Cl ≈ Br > I. rsc.org Reactions involving the substitution of bromo groups on activated aromatic systems, such as 2-bromo-3,5-dinitrothianiline, with aniline nucleophiles have been studied, demonstrating the feasibility of such transformations under the right electronic conditions. acs.org

Cross-Coupling Chemistry (e.g., Suzuki-Miyaura)

The bromine atom in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com

This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. mdpi.comresearchgate.net Research has demonstrated that even challenging substrates, such as unprotected ortho-bromoanilines, can undergo efficient Suzuki-Miyaura coupling to produce biaryl compounds in good to excellent yields. researchgate.net This indicates that the free aniline group in this compound does not necessarily require protection prior to the coupling reaction.

Table 2: Generalized Suzuki-Miyaura Reaction

Component Example Role Reference
Aryl Halide This compound Electrophilic Partner researchgate.net
Organoboron Reagent Arylboronic acid, Alkenyltrifluoroborate Nucleophilic Partner researchgate.netwikipedia.org
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates catalytic cycle researchgate.netnih.gov
Base K₃PO₄, Cs₂CO₃ Activates organoboron reagent researchgate.netnih.gov
Solvent 1,4-Dioxane, Toluene, THF Reaction Medium researchgate.netnih.gov

Modifications and Reactions of the Ethylsulfonyl Group

The ethylsulfonyl group is generally considered chemically robust and stable to many reaction conditions, making it an excellent spectator or directing group. masterorganicchemistry.comlibretexts.org However, under specific and often harsh reductive conditions, this group can be modified or removed.

Cleavage of the C(sp²)–SO₂ bond in aryl sulfones is challenging but has been achieved through various desulfonylative reactions. wikipedia.org These transformations often require transition-metal catalysis (e.g., nickel, palladium) or photo/electrocatalytic methods to activate the inert C-S bond. acs.orgwikipedia.org For instance, nickel-catalyzed reductive cross-coupling reactions can cleave the C–SO₂ bond of an aryl sulfone and form a new C-C bond with an aryl bromide. acs.org

Reductive desulfonylation, which replaces the sulfonyl group with a hydrogen atom, can be accomplished using reducing agents like sodium or lithium in liquid ammonia, or metal amalgams. rsc.org However, these conditions are strongly basic and may not be compatible with other functional groups in the molecule. rsc.org More controlled single-electron reduction of alkylsulfones can generate carbon radicals for further reactions, though this is less common for aryl sulfones without specific activating features. masterorganicchemistry.com The sulfonyl group can also be used as a reversible "blocking group" in some synthetic strategies, where it is introduced to direct substitution to another position and then removed with strong acid and heat, although this typically applies to sulfonic acids (-SO₃H) rather than alkyl sulfones.

Stability and Reactivity Profile

While specific experimental studies on the stability of this compound are not extensively detailed in the available literature, a profile can be inferred from the general characteristics of its functional groups. The compound is expected to be a solid at room temperature and relatively stable under standard storage conditions. sigmaaldrich.com However, like many anilines, it is susceptible to air oxidation, which can lead to discoloration over time due to the formation of colored impurities. wikipedia.org

The molecule's reactivity is characterized by several potential reaction sites:

The Amino Group: The nucleophilic primary amine can undergo typical reactions such as acylation, alkylation, and diazotization. For instance, anilines react with acyl chlorides to form amides, a common strategy to protect the amino group or synthesize derivatives. wikipedia.orgorgsyn.org Diazotization, the reaction of anilines with nitrous acid, converts the amine into a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups. wikipedia.org

The Aromatic Ring: The benzene ring is susceptible to electrophilic aromatic substitution, with the regiochemical outcome being a complex function of the directing effects of the three substituents. libretexts.org

The Carbon-Bromine Bond: The aryl bromide bond offers a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, although specific examples for this substrate are not prominent.

The Ethylsulfonyl Group: This group is generally chemically inert and serves primarily to influence the electronic properties of the aromatic ring. bldpharm.com

Derivatization at the Sulfonyl Center

Direct chemical modification of the ethylsulfonyl group on the aromatic ring is challenging due to its high stability and lack of reactivity. Transformations involving the sulfur center are typically incorporated during the synthesis of the molecule rather than performed on the final product.

For example, a synthetic route to a structurally similar compound, 5-(ethylsulfonyl)-2-methoxyaniline, illustrates the typical construction of such a moiety. nih.gov The synthesis started from 4-methoxybenzene-1-sulfonyl chloride. The sulfonyl chloride was first reduced to a sodium sulfinate salt using sodium sulfite. This intermediate was then reacted with ethyl iodide to form the ethyl sulfone. nih.gov This multi-step pathway highlights that building the desired sulfonyl group from a more reactive precursor like a sulfonyl chloride is the standard approach, underscoring the inherent stability of the ethylsulfonyl group itself once formed.

Electrophilic Aromatic Substitution on the this compound Core

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The outcome of such reactions on this compound is governed by the activating and directing effects of the existing substituents.

Regioselectivity Predictions and Experimental Observations

Specific experimental data on the electrophilic substitution of this compound is scarce in the reviewed literature. However, the regioselectivity can be reliably predicted by analyzing the directing effects of the amino, bromo, and ethylsulfonyl groups on the available positions of the aromatic ring (C3, C4, and C6).

The primary factor determining the site of substitution is the powerful activating and ortho-, para-directing effect of the amino group. byjus.com The ethylsulfonyl group is a meta-director, and the bromo group is an ortho-, para-director.

Predicted Regioselectivity for Electrophilic Attack:

Available PositionSubstituent at C1 (-NH₂) EffectSubstituent at C2 (-Br) EffectSubstituent at C5 (-SO₂Et) EffectOverall Likelihood of Attack
C4 Para (Strongly Activating)Ortho (Deactivating but o,p-directing)Meta (Deactivating)Most Favorable
C6 Ortho (Strongly Activating)Ortho (Deactivating but o,p-directing)Meta (Deactivating)Less Favorable due to steric hindrance from the adjacent bromine atom.
C3 Meta (Deactivating)Meta (Deactivating)Ortho (Deactivating)Least Favorable

Based on this analysis, electrophilic attack is most likely to occur at the C4 position . This position is electronically activated by being para to the strongly electron-donating amino group and is sterically accessible. While the C6 position is also activated (ortho to the amine), it is flanked by the bulky bromine atom, which presents significant steric hindrance.

To control the high reactivity of the aniline and avoid potential side reactions like polysubstitution, the amino group is often temporarily protected by acetylation to form an acetanilide. libretexts.org This modification lessens the activating effect of the group, allowing for more selective and higher-yielding substitutions. libretexts.org

Influence of Substituents on Ring Activation/Deactivation

Substituent Effects on the Aromatic Ring:

SubstituentTypeElectronic EffectInfluence on ReactivityDirecting Effect
-NH₂ (Amino)ActivatingStrong resonance donation (+R) > inductive withdrawal (-I)Strong ActivationOrtho, Para wikipedia.orgbyjus.com
-NH₃⁺ (Anilinium)DeactivatingStrong inductive withdrawal (-I)Strong DeactivationMeta byjus.com
-Br (Bromo)DeactivatingInductive withdrawal (-I) > resonance donation (+R)DeactivationOrtho, Para wikipedia.org
-SO₂Et (Ethylsulfonyl)DeactivatingStrong inductive (-I) and resonance (-R) withdrawalStrong DeactivationMeta libretexts.org

The amino group is one of the strongest activating groups, significantly enhancing the ring's nucleophilicity. libretexts.org However, the presence of two deactivating groups, the halogen and the sulfone, diminishes this effect, making the ring less reactive than aniline itself.

Crucially, many electrophilic substitution reactions, such as nitration and sulfonation, are performed in strong acids. youtube.com Under these conditions, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.com The anilinium ion is strongly deactivating due to its positive charge and powerful inductive electron withdrawal. In this state, all three substituents are deactivating, rendering the aromatic ring highly resistant to electrophilic attack. This necessitates careful selection of reaction conditions to achieve desired transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Ethylsulfonyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Bromo-5-(ethylsulfonyl)aniline, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are critical for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the amine protons.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 6.0-8.0 ppm). Due to the substitution pattern, they will display a characteristic splitting pattern. The proton situated between the bromo and amino groups is expected to be a doublet, while the other two protons will likely appear as a doublet and a doublet of doublets, with coupling constants indicating their ortho and meta relationships.

Ethyl Group Protons: The ethylsulfonyl group will give rise to two signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other.

Amine Protons: The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts will be influenced by the electron-donating amino group, the electron-withdrawing sulfonyl group, and the bromo substituent. The carbon attached to the bromine atom will show a lower chemical shift compared to the others.

Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl group will be observed in the aliphatic region of the spectrum.

A predicted summary of the ¹H and ¹³C NMR data is presented in the tables below.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H7.0 - 7.8m-
-NH₂3.5 - 5.0br s-
-SO₂CH₂CH₃3.0 - 3.5q~7.5
-SO₂CH₂CH₃1.2 - 1.5t~7.5

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic C-NH₂145 - 150
Aromatic C-Br110 - 115
Aromatic C-SO₂135 - 140
Aromatic C-H115 - 130
-SO₂CH₂CH₃45 - 55
-SO₂CH₂CH₃7 - 10

To definitively establish the connectivity of atoms within the this compound molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their adjacent positions. It would also help to trace the connectivity of the aromatic protons.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the aromatic proton signals to their respective aromatic carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern.

The molecular weight of this compound is 264.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 264 and 266 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). libretexts.org

The fragmentation of the molecular ion would likely proceed through several key pathways, including the loss of the ethyl group, the sulfonyl group, and the bromine atom. libretexts.orgmiamioh.edu

Predicted Major Fragmentation Pathways for this compound

Fragment Ion m/z (for ⁷⁹Br) Proposed Neutral Loss
[M - C₂H₅]⁺235Loss of ethyl radical
[M - SO₂C₂H₅]⁺171Loss of ethylsulfonyl radical
[M - Br]⁺185Loss of bromine radical
[C₆H₅NSO₂]⁺155Loss of bromine and ethyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The IR spectrum of this compound would show characteristic absorption bands for the amine, sulfonyl, and aromatic moieties.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 3500Medium
Aromatic C-HStretch3000 - 3100Medium-Weak
Aliphatic C-HStretch2850 - 2960Medium
S=O (Sulfonyl)Asymmetric Stretch1300 - 1350Strong
S=O (Sulfonyl)Symmetric Stretch1140 - 1180Strong
Aromatic C=CStretch1450 - 1600Medium-Weak
C-NStretch1250 - 1350Medium
C-SStretch600 - 800Medium-Weak
C-BrStretch500 - 600Medium-Strong

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. nih.govresearchgate.netrsc.orgresearchgate.netmdpi.com While no published crystal structure for this compound is currently available, a hypothetical analysis would yield crucial data.

If a suitable single crystal could be grown, X-ray diffraction analysis would confirm the connectivity of the atoms and provide detailed geometric parameters. For instance, the analysis of p-bromoaniline revealed a planar arrangement of the molecule in the crystal lattice. researchgate.net A similar analysis for this compound would reveal the dihedral angles between the aromatic ring and the amino and ethylsulfonyl substituents, providing insight into the molecule's preferred conformation in the solid state.

Hypothetical Crystallographic Data for this compound

Parameter Expected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengths (Å)C-C, C-N, C-Br, C-S, S=O, C-H
Bond Angles (°)Angles between all bonded atoms
Dihedral Angles (°)Torsion angles defining molecular conformation

Vibrational Spectroscopy Applications in Conformational Analysis

Beyond simple functional group identification, vibrational spectroscopy (both IR and Raman) can be a powerful tool for conformational analysis, especially when combined with theoretical calculations. materialsciencejournal.orgnsf.govglobalresearchonline.netresearchgate.net For this compound, this technique could be used to study the rotational isomerism around the C-S and C-N bonds.

Different conformers of the molecule, arising from the rotation of the ethylsulfonyl group, would likely have slightly different vibrational frequencies. By comparing the experimental IR and Raman spectra with the calculated spectra for different possible conformers (using methods like Density Functional Theory), it would be possible to determine the most stable conformation in the gas phase or in solution. For aniline (B41778) and its derivatives, vibrational spectroscopy has been used to study the inversion motion of the amino group and its interaction with the aromatic ring. materialsciencejournal.orgresearchgate.net A similar approach could elucidate the subtle structural dynamics of this compound.

Computational and Theoretical Studies of 2 Bromo 5 Ethylsulfonyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-bromo-5-(ethylsulfonyl)aniline at the atomic and electronic levels. These calculations solve the Schrödinger equation for the molecule, providing a wealth of information about its properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. mdpi.com In the study of this compound, DFT would be employed to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. This involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. The B3LYP functional combined with a basis set like 6-311+G(d,p) is a common choice for such calculations, providing a good balance between accuracy and computational cost. beilstein-journals.org

Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure. This includes calculating the distribution of electron density, which reveals how electrons are shared between atoms and identifies regions of high or low electron density. This information is crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions. For instance, calculations on similar halogenated anilines have been successfully performed using DFT methods to determine their optimized geometrical parameters. researchgate.net

Below is a hypothetical data table illustrating the kind of structural parameters that would be obtained from a DFT geometry optimization of this compound.

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.905
C-S1.782
S=O11.453
S=O21.453
C-N1.401
C-C (aromatic)1.390 - 1.405
C-S-C105.2
O1-S-O2119.8
C-C-N120.5
C-C-S-O1
C-C-C-N

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, a HOMO/LUMO analysis would reveal the distribution of these orbitals across the molecule. It is expected that the HOMO would be localized primarily on the aniline (B41778) ring and the amino group, which are electron-rich, while the LUMO might be distributed over the electron-withdrawing ethylsulfonyl group and the bromine atom. This distribution dictates how the molecule will interact with other reagents. Similar analyses have been conducted for other substituted anilines to understand their reactivity. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

Mechanistic Investigations of Reactions Involving this compound

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Calculations and Reaction Pathway Elucidation

For any chemical reaction, the reactants must pass through a high-energy state known as the transition state before forming products. Identifying the structure and energy of the transition state is crucial for understanding the reaction's feasibility and rate. beilstein-journals.org Computational methods, particularly DFT, can be used to locate transition state structures on the potential energy surface.

For reactions involving this compound, such as nucleophilic aromatic substitution or coupling reactions, transition state calculations would help to map out the entire reaction pathway. This would involve identifying intermediates and calculating the activation energies for each step. For example, in a substitution reaction, calculations could clarify whether the reaction proceeds through a Meisenheimer complex or a concerted mechanism. Studies on the reactions of other substituted anilines have successfully used these methods to propose detailed reaction mechanisms. beilstein-journals.org

Reaction Kinetics and Thermodynamics Prediction

Beyond the reaction pathway, computational methods can predict the kinetics and thermodynamics of a reaction. By calculating the activation energy (the energy barrier of the transition state), it is possible to estimate the reaction rate constant using transition state theory. This allows for a comparison of the relative rates of different possible reactions.

Table 3: Hypothetical Predicted Kinetic and Thermodynamic Data for a Reaction of this compound

ParameterValue
Activation Energy (Ea)22.5 kcal/mol
Enthalpy of Reaction (ΔH)-15.8 kcal/mol
Gibbs Free Energy of Reaction (ΔG)-18.2 kcal/mol

Intermolecular Interaction Studies

The way molecules of this compound interact with each other and with solvent molecules determines its physical properties, such as its melting point, boiling point, and solubility. Computational methods can be used to study these non-covalent interactions in detail.

For this compound, several types of intermolecular interactions are expected. The amino group (-NH2) can act as both a hydrogen bond donor and acceptor. The oxygen atoms of the ethylsulfonyl group (-SO2Et) are strong hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions with other aromatic rings. Furthermore, the bromine atom can engage in halogen bonding, a type of non-covalent interaction that has gained increasing recognition for its importance in crystal engineering and molecular recognition.

Computational studies, such as Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular contacts in the solid state, providing insights into the crystal packing. researchgate.net Understanding these interactions is crucial for predicting the macroscopic properties of the compound and for designing new materials with desired characteristics.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Non-covalent interactions are crucial in determining the supramolecular chemistry and physical properties of molecular solids. In this compound, both halogen and hydrogen bonds are expected to play a significant role.

Halogen Bonding: The bromine atom in the molecule is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. unimi.itacs.org In the context of this compound, the C-Br bond leads to an anisotropic distribution of electron density around the bromine atom, creating a positive σ-hole along the extension of the C-Br bond. unimi.it This positive region can interact favorably with electron-rich atoms, such as the oxygen atoms of the sulfonyl group or the nitrogen atom of the aniline group in neighboring molecules. acs.orgnih.gov Computational studies on similar brominated aromatic compounds have demonstrated the significance of these interactions in crystal packing and molecular recognition. nih.govresearchgate.net The strength of such halogen bonds typically follows the order I > Br > Cl > F. unimi.it

Hydrogen Bonding: The aniline moiety (-NH₂) and the ethylsulfonyl group (-SO₂CH₂CH₃) are key players in forming hydrogen bonds. The -NH₂ group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. nih.gov Studies on substituted anilines and sulfonamides have shown that N-H···O hydrogen bonds are a common and stabilizing interaction. nih.govnih.gov In the crystalline structure of related sulfonamides, intermolecular hydrogen bonds involving the sulfonamide group are often observed. nih.gov Furthermore, the amino group can engage in N-H···N hydrogen bonds, although these are generally weaker than N-H···O bonds. researchgate.net The presence of both strong donor and acceptor sites within this compound suggests a high propensity for the formation of a robust hydrogen-bonding network, influencing its solid-state structure and properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is typically plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map would be expected to show the following features:

Negative Regions (Red/Yellow): These regions, indicating an excess of electrons, are susceptible to electrophilic attack. The most negative potential is expected to be located around the oxygen atoms of the ethylsulfonyl group due to their high electronegativity. The nitrogen atom of the aniline group also represents a region of negative potential, though likely less intense than that of the sulfonyl oxygens. researchgate.netresearchgate.net

Positive Regions (Blue): These areas, representing an electron deficiency, are prone to nucleophilic attack. The hydrogen atoms of the aniline's amino group are expected to be the most electropositive sites, making them strong hydrogen bond donors. nih.gov A region of positive electrostatic potential, the σ-hole, would also be present on the bromine atom along the C-Br bond axis. unimi.it

Neutral Regions (Green): The carbon atoms of the aromatic ring and the ethyl group would constitute the more neutral parts of the molecule.

The MEP map provides a clear rationale for the non-covalent interactions discussed previously, with the positive regions on the NH hydrogens and the bromine atom interacting with the negative regions on the sulfonyl oxygens and the aniline nitrogen of adjacent molecules.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The expected chemical shifts for this compound are summarized in the table below, based on typical values for substituted anilines and sulfonyl-containing aromatic compounds. capes.gov.brlibretexts.orglibretexts.org

Atom Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic HAryl6.5 - 8.0120 - 150
Amine H-NH₂3.5 - 5.0 (broad)-
Methylene (B1212753) H-SO₂CH ₂CH₃~3.1~55
Methyl H-SO₂CH₂CH~1.2~7
Aromatic CC-Br-~110-120
Aromatic CC-SO₂R-~140-150
Aromatic CC-NH₂-~140-150

This table presents expected chemical shift ranges based on analogous compounds. Actual values may vary.

Predicted IR Frequencies: Infrared spectroscopy identifies functional groups in a molecule based on their vibrational frequencies. The predicted IR absorption frequencies for the key functional groups in this compound are listed below. wpmucdn.comorgchemboulder.comlibretexts.orglibretexts.org

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
AmineN-H Stretch (asymmetric & symmetric)3300 - 3500
AmineN-H Bend1580 - 1650
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1400 - 1600
SulfonylS=O Stretch (asymmetric & symmetric)1300 - 1350 and 1140 - 1160
AlkaneC-H Stretch2850 - 2960
HaloalkaneC-Br Stretch500 - 600

This table presents expected IR frequency ranges based on characteristic group frequencies. Actual values may vary.

These predicted spectroscopic data provide a valuable reference for the experimental characterization of this compound.

Role of 2 Bromo 5 Ethylsulfonyl Aniline As a Synthetic Intermediate for Advanced Organic Materials

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a critical class of molecules in medicinal chemistry and materials science. The structural motifs of 2-Bromo-5-(ethylsulfonyl)aniline would theoretically allow for its use in the synthesis of various heterocyclic systems.

Formation of Nitrogen-Containing Heterocycles (e.g., benzimidazoles, oxazoles, indazoles, isoxazoles)

The synthesis of these heterocycles often involves the condensation of an ortho-disubstituted benzene (B151609) derivative. For instance, benzimidazoles are typically formed from the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. While the amino group of this compound could potentially be a part of such a reaction, no specific literature has been found detailing this transformation.

Similarly, the synthesis of oxazoles can proceed through various routes, including the reaction of α-haloketones with amides. Indazoles can be synthesized from 2-aminobenzonitriles or other related precursors. Isoxazoles are often formed via the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. Although bromo-substituted anilines are used in some synthetic pathways for these heterocycles, no specific examples involving this compound have been identified.

Synthesis of Sulfur-Containing Heterocycles (e.g., phenothiazines)

Phenothiazines are typically synthesized through the thionation of diphenylamines. The synthesis of a substituted phenothiazine (B1677639) would generally require a correspondingly substituted diphenylamine (B1679370) precursor. While it is conceivable to synthesize a diphenylamine derivative from this compound, no literature specifically documents this pathway or the subsequent cyclization to a phenothiazine.

Building Block for Complex Polyfunctionalized Aromatics

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are instrumental in the formation of C-C and C-N bonds, respectively, and are widely used to construct complex polyfunctionalized aromatic systems. However, specific research detailing the use of this compound in such reactions to create advanced materials is not available.

Strategies for Constructing Molecular Scaffolds Bearing the Bromo-Ethylsulfonylaniline Unit

The development of molecular scaffolds is a key aspect of drug discovery and materials science. The this compound core could serve as a foundational scaffold, with the bromo and amino groups providing handles for further functionalization. This would allow for the systematic modification of the molecule to explore structure-activity relationships. Despite this potential, no published strategies for the construction of molecular libraries or advanced scaffolds based on this specific compound have been found.

Future Directions and Emerging Research Areas for 2 Bromo 5 Ethylsulfonyl Aniline Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional methods for synthesizing substituted anilines are often energy-intensive and rely on hazardous reagents. The future lies in developing greener, more efficient pathways.

One promising area is the use of biocatalysis. Chemoenzymatic methods, which use enzymes to perform specific chemical transformations, offer a sustainable alternative to traditional chemical synthesis. For instance, immobilized nitroreductase enzymes have been used for the continuous synthesis of anilines from nitroaromatic precursors. nih.gov This approach avoids the high temperatures, pressures, and expensive, often toxic, metal catalysts used in classical hydrogenation, while offering high selectivity and operating in aqueous media. nih.gov Applying such a system to a precursor of 2-Bromo-5-(ethylsulfonyl)aniline could significantly improve the sustainability of its production.

Synthesis StrategyAdvantagesRelevance to this compound
Chemoenzymatic Synthesis Reduced energy use, avoids heavy metal catalysts, high selectivity, aqueous media. nih.govSustainable production from a corresponding nitroaromatic precursor.
Direct C-H Functionalization Fewer synthetic steps, reduced waste, access to novel derivatives. uva.nlDirect attachment of new functional groups to the aromatic ring.

Exploration of Underutilized Reactivity Modes

The functional groups of this compound—the amine, the bromo substituent, and the ethylsulfonyl group—offer a playground for chemical reactions. However, much of its potential reactivity remains untapped. Future research will likely focus on leveraging these groups in novel ways.

The bromine atom is a versatile handle for cross-coupling reactions. While standard Suzuki and Buchwald-Hartwig couplings are common, exploring less conventional transformations is a key future direction. This could include photoredox-catalyzed reactions or nickel-catalyzed cross-electrophile couplings, which can create bonds under milder conditions and with different functional group tolerance.

The ethylsulfonyl group, typically seen as an electron-withdrawing and stabilizing group, could also be activated for transformation. Research into the reductive or eliminative cleavage of sulfonyl groups could provide pathways to new molecular scaffolds that are not readily accessible. Furthermore, the acidic protons on the ethyl group adjacent to the sulfone could be exploited for novel C-C bond-forming reactions.

Advanced Materials Science Applications

Aniline (B41778) derivatives are fundamental components in a wide range of functional organic materials, including fluorescent dyes and polymers. The unique substitution pattern of this compound, with its combination of a halogen for polymerization and a polar sulfonyl group, makes it an intriguing candidate for new materials.

Future research could explore the incorporation of this aniline into conjugated polymers for organic electronics. The strong electron-withdrawing nature of the ethylsulfonyl group can be used to tune the electronic properties (e.g., the HOMO/LUMO energy levels) of a polymer chain, which is critical for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atom provides a convenient point for polymerization using cross-coupling reactions.

Additionally, the polar sulfonyl group could impart specific solubility properties or promote intermolecular interactions, leading to materials with unique self-assembly characteristics or enhanced stability.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of organic molecules, particularly in the pharmaceutical industry. mdpi.comnih.gov Flow chemistry offers superior control over reaction parameters like temperature and mixing, enhances safety when dealing with hazardous intermediates, and allows for easier scalability. uc.pt

For a multistep synthesis involving this compound, a modular flow setup could be designed where each reactor performs a specific transformation. nih.govuc.pt For example, a C-H functionalization or a cross-coupling reaction could be performed in one module, followed by an in-line purification step, before the product stream is fed directly into the next reactor for further transformation. uc.pt This approach has been successfully used to synthesize complex drug targets like Imatinib, which also features an aniline core. nih.gov

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery of new derivatives. These systems can systematically vary reactants, catalysts, and conditions to rapidly generate libraries of new compounds based on the this compound scaffold, dramatically increasing the pace of research and development.

TechnologyKey BenefitsPotential Application for this compound
Flow Chemistry Enhanced safety, precise control of reaction conditions, easy scalability, integration of synthesis and purification. mdpi.comuc.ptSafer and more efficient multi-step synthesis of complex derivatives.
Automated Synthesis High-throughput screening of reaction conditions, rapid library generation, accelerated discovery. chemai.ioSystematic exploration of its reactivity to quickly identify optimal synthesis pathways and discover new molecules.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthesis Pathways

The most transformative changes in chemical research are being driven by the integration of artificial intelligence (AI) and machine learning (ML). chemcopilot.com These tools are shifting chemical synthesis from a field based on expert intuition to one augmented by data-driven prediction. chemcopilot.comacs.org

AI models, trained on vast databases of chemical reactions, can now predict the outcome of a reaction with remarkable accuracy, often exceeding that of human chemists. mit.edusciencedaily.com For a molecule like this compound, an AI model could predict the most likely products when subjected to a given set of reactants and conditions. stanford.edubohrium.com This helps chemists avoid unproductive experiments and focus on the most promising synthetic routes. acs.org

Q & A

Basic: What are the optimal synthetic routes for 2-Bromo-5-(ethylsulfonyl)aniline, and how can intermediates be characterized?

Answer:
The synthesis typically involves sulfonation and bromination steps. For example, a three-step route starting from 4-methoxybenzene-1-sulfonyl chloride includes:

Sulfonation : Introduce the ethylsulfonyl group via nucleophilic substitution.

Bromination : Direct bromination at the ortho position using bromine or NBS (N-bromosuccinimide).

Deprotection : Remove protecting groups (e.g., methoxy) under acidic or reductive conditions.
Characterization : Use 1H NMR (in CDCl₃) to confirm aromatic proton environments and IR spectroscopy to identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amine (–NH₂, ~3400 cm⁻¹) groups. Compare spectral data with structurally similar compounds like 5-(ethylsulfonyl)-2-methoxyaniline .

Advanced: How does the steric and electronic influence of the ethylsulfonyl group affect cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:
The ethylsulfonyl group is electron-withdrawing, which can deactivate the aromatic ring and hinder oxidative addition of palladium catalysts. Methodological considerations :

  • Use bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd(0) intermediate.
  • Optimize temperature (80–100°C) and solvent polarity (e.g., DMF or toluene) to enhance reactivity.
  • Pre-activate boronic acids with bases (e.g., K₂CO₃) to mitigate steric hindrance. Reference analogous brominated anilines, such as 4-bromo-3-(1,3-dioxolan-2-yl)aniline, which achieved 77% yield in alkylation reactions under similar conditions .

Basic: What solvent systems are effective for recrystallizing this compound?

Answer:
Polar aprotic solvents like methanol or ethyl acetate are preferred due to the compound’s moderate solubility. For example:

  • Dissolve the crude product in hot methanol (60–70°C) and cool to 4°C for slow crystallization.
  • Use solvent mixtures (e.g., methanol:water 8:2) to improve yield. Similar protocols were applied to isolate 5-(ethylsulfonyl)-2-methoxyaniline with >95% purity .

Advanced: How can researchers resolve contradictions in reported reaction yields for brominated aniline derivatives?

Answer:
Contradictions often arise from differences in:

  • Substituent positioning : Bromine at the ortho position (vs. para) alters electronic effects.
  • Catalyst systems : Compare Pd(OAc)₂ with PdCl₂(dppf), noting ligand compatibility.
  • Workup protocols : Column chromatography (silica gel, hexane:EtOAc) vs. recrystallization.
    For example, 4-bromo-3-(1,3-dioxolan-2-yl)aniline achieved 96% yield via iron/ammonium chloride reduction, whereas other methods reported lower yields due to incomplete deprotection .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹³C NMR : Identify quaternary carbons adjacent to sulfonyl and bromine groups (δ ~125–135 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns for bromine.
  • X-ray Crystallography (if crystals form): Resolve spatial arrangement of substituents. Reference data for 5-(ethylsulfonyl)-2-methoxyaniline, where IR and NMR spectra were critical for validation .

Advanced: How can Box-Behnken experimental design optimize reaction conditions for derivatives of this compound?

Answer:
Apply a three-factor Box-Behnken design to evaluate:

Temperature (60–100°C).

Catalyst loading (1–5 mol%).

Reaction time (12–24 hr).
Response variables (e.g., yield, purity) are modeled using ANOVA. For example, this approach improved aniline degradation efficiency by 30% in photocatalytic studies .

Basic: What are the stability concerns for this compound under storage?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group.
  • Long-term stability : Monitor via periodic HPLC (C18 column, acetonitrile:water mobile phase). Similar protocols ensured stability for 5-Bromo-N-ethyl-2-(trifluoromethoxy)aniline .

Advanced: How do substituents (e.g., ethylsulfonyl vs. trifluoromethoxy) impact biological activity in related anilines?

Answer:

  • Electron-withdrawing groups (e.g., –SO₂Et) enhance receptor binding affinity in kinase inhibitors (e.g., VEGFR2).
  • Lipophilicity : Trifluoromethoxy increases membrane permeability but reduces solubility. Compare with 2-Bromo-5-(trifluoromethyl)aniline, where –CF₃ improved bioactivity but required formulation adjustments .

Basic: What safety precautions are required when handling brominated anilines?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Refer to SDS guidelines for 5-Bromo-N-ethyl-2-(trifluoromethoxy)aniline .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT Calculations : Calculate LUMO energies to assess electrophilicity at the bromine position.
  • Molecular Dynamics : Simulate solvent effects on transition states. Studies on 2-bromo-5-nitroaniline showed DMF stabilizes intermediates better than THF .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-(ethylsulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(ethylsulfonyl)aniline

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